molecular formula C18H15ClN2O2 B3930764 5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B3930764
M. Wt: 326.8 g/mol
InChI Key: ZJJOAPCYMNANPF-UHFFFAOYSA-N
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Description

5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Quinolyl Group: The quinolyl group can be introduced via nucleophilic substitution or coupling reactions.

    Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be added using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different isoindole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Biochemical Studies: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole core structures.

    Quinolyl Derivatives: Compounds containing the quinolyl group.

Uniqueness

The uniqueness of 5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other isoindole or quinolyl derivatives.

Properties

IUPAC Name

5-chloro-2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-10-7-8-20-16-12(10)3-2-4-15(16)21-17(22)13-6-5-11(19)9-14(13)18(21)23/h2-5,7-8,13-14H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJOAPCYMNANPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)N3C(=O)C4CC=C(CC4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
5-CHLORO-2-(4-METHYL-8-QUINOLYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

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